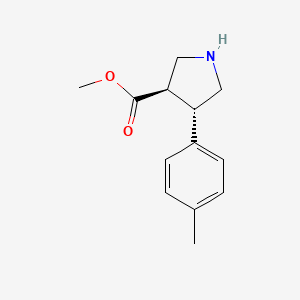

(3R,4S)-Methyl 4-(p-tolyl)pyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC15961575

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO2 |

|---|---|

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | methyl (3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C13H17NO2/c1-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12+/m1/s1 |

| Standard InChI Key | FNKALRYQAVQRDR-NEPJUHHUSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)OC |

| Canonical SMILES | CC1=CC=C(C=C1)C2CNCC2C(=O)OC |

Introduction

(3R,4S)-Methyl 4-(p-tolyl)pyrrolidine-3-carboxylate is a chiral compound with significant interest in the field of medicinal chemistry. It features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, substituted with a p-tolyl group and a methyl ester functional group at the carboxylic acid position. The compound's stereochemistry, specifically the 3R and 4S configurations, plays a crucial role in its biological activity and chemical reactivity.

Synthesis of (3R,4S)-Methyl 4-(p-tolyl)pyrrolidine-3-carboxylate

The synthesis of this compound typically involves several steps:

-

Initial Reaction: The process begins with the reaction of p-tolylacetic acid or its derivatives with suitable amines to form the corresponding amides.

-

Cyclization: The amide then undergoes cyclization to form the pyrrolidine ring.

-

Esterification: The final step involves the introduction of a methyl ester group through an esterification reaction. This step requires careful control of reaction conditions, including the use of catalysts and specific temperature management, to ensure the desired stereochemistry.

Biological Activity and Potential Applications

Research indicates that (3R,4S)-Methyl 4-(p-tolyl)pyrrolidine-3-carboxylate exhibits potential biological activities, particularly in the realm of pharmacology. It has been studied for its effects on neurotransmitter systems, potentially influencing dopamine and serotonin pathways. Such interactions suggest possible applications in treating neurological disorders, although specific clinical data remain limited.

Interaction with Neurotransmitter Systems

-

Dopamine Pathways: Preliminary data suggest that this compound may act as a partial agonist at dopamine receptors, potentially influencing dopaminergic signaling pathways.

-

Serotonin Pathways: There is evidence indicating that it may also interact with serotonin receptors, contributing to its psychoactive effects.

Research Findings and Data

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | Approximately 219.28 g/mol |

| CAS Number | 1033430-04-4 |

| Stereochemistry | 3R, 4S configurations |

| Biological Activity | Potential interactions with dopamine and serotonin pathways |

Future Directions

Given its unique structure and potential biological activities, (3R,4S)-Methyl 4-(p-tolyl)pyrrolidine-3-carboxylate may serve as a lead compound for developing new therapeutic agents targeting specific receptors or enzymes involved in neurological functions. Further research is needed to fully explore its pharmacological properties and potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume